molecular formula C17H17ClN4O2 B5911170 4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine

4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine

Katalognummer B5911170
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: LDXVKJDXFWSIAH-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine, commonly known as CNB-001, is a novel compound that has been studied for its potential use in treating various neurological disorders.

Wirkmechanismus

CNB-001 acts by targeting multiple pathways involved in the pathogenesis of neurological disorders. It has been shown to modulate the levels of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also has antioxidant and anti-inflammatory properties, which help reduce the oxidative stress and inflammation associated with neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection in preclinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. CNB-001 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CNB-001 is its ability to target multiple pathways involved in the pathogenesis of neurological disorders. This makes it a promising candidate for the treatment of various neurological disorders. However, its efficacy and safety in humans are yet to be established. The limitations of CNB-001 include its cost of synthesis, which may limit its availability for large-scale studies.

Zukünftige Richtungen

There are several future directions for the study of CNB-001. One of the areas of future research is the clinical development of CNB-001 for the treatment of neurological disorders. Another area of future research is the optimization of the synthesis method to improve the yield and purity of CNB-001. Additionally, the development of analogs of CNB-001 with improved efficacy and safety profiles is another area of future research.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its ability to target multiple pathways involved in the pathogenesis of neurological disorders makes it a promising candidate for further research. However, its efficacy and safety in humans need to be established through clinical trials.

Synthesemethoden

CNB-001 can be synthesized by reacting 4-(4-chlorophenyl)-1-piperazineamine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds via a Schiff base formation mechanism and yields CNB-001 as a yellow solid. The synthesis method has been optimized to improve the yield and purity of CNB-001.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has shown promising results in preclinical studies, including improved cognitive function, reduced inflammation, and neuroprotection.

Eigenschaften

IUPAC Name

(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-15-3-7-16(8-4-15)20-9-11-21(12-10-20)19-13-14-1-5-17(6-2-14)22(23)24/h1-8,13H,9-12H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXVKJDXFWSIAH-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.